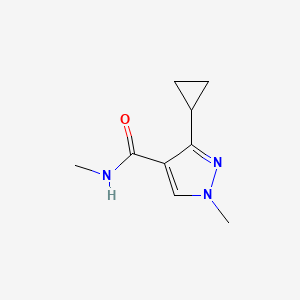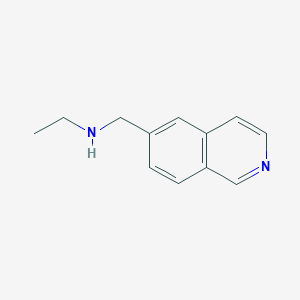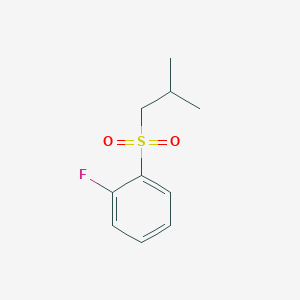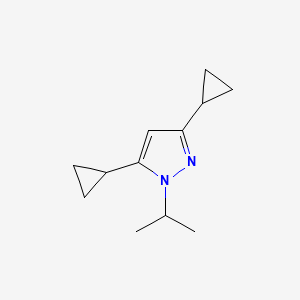
3-cyclopropyl-N,1-dimethylpyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-cyclopropyl-N,1-dimethylpyrazole-4-carboxamide, also known as CP-94,253, is a synthetic compound that belongs to the class of pyrazole carboxamides. It was first synthesized in the 1990s and has since been used in scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用機序
3-cyclopropyl-N,1-dimethylpyrazole-4-carboxamide acts as a selective antagonist of the delta opioid receptor, which is involved in the modulation of pain and addiction. By blocking the delta opioid receptor, 3-cyclopropyl-N,1-dimethylpyrazole-4-carboxamide is able to reduce pain and prevent the reinforcing effects of opioids and cocaine.
Biochemical and Physiological Effects
3-cyclopropyl-N,1-dimethylpyrazole-4-carboxamide has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce inflammation and pain by blocking the release of pro-inflammatory cytokines and reducing the activity of nociceptive neurons. Additionally, 3-cyclopropyl-N,1-dimethylpyrazole-4-carboxamide has been shown to reduce the rewarding effects of opioids and cocaine by blocking the release of dopamine in the brain.
実験室実験の利点と制限
3-cyclopropyl-N,1-dimethylpyrazole-4-carboxamide has several advantages for use in lab experiments. It is a highly selective antagonist of the delta opioid receptor, which allows for more precise investigation of the role of this receptor in pain and addiction. Additionally, 3-cyclopropyl-N,1-dimethylpyrazole-4-carboxamide has been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of 3-cyclopropyl-N,1-dimethylpyrazole-4-carboxamide is its relatively short half-life, which may require frequent dosing in experiments.
将来の方向性
There are several potential future directions for research on 3-cyclopropyl-N,1-dimethylpyrazole-4-carboxamide. One area of interest is its potential use in the treatment of chronic pain, as it has been shown to exhibit analgesic effects in animal models. Additionally, further research is needed to investigate the potential use of 3-cyclopropyl-N,1-dimethylpyrazole-4-carboxamide in the treatment of drug addiction, as it has shown promising results in animal models. Finally, more research is needed to investigate the mechanism of action of 3-cyclopropyl-N,1-dimethylpyrazole-4-carboxamide and its effects on other opioid receptors.
合成法
The synthesis of 3-cyclopropyl-N,1-dimethylpyrazole-4-carboxamide involves a multistep process that begins with the reaction between cyclopropylmethylamine and ethyl acrylate to form N-ethyl-N-cyclopropylmethylacrylamide. This intermediate is then reacted with hydrazine hydrate to form the pyrazole ring, followed by the introduction of the carboxamide group through reaction with dimethylformamide dimethylacetal. The final product, 3-cyclopropyl-N,1-dimethylpyrazole-4-carboxamide, is obtained through purification and isolation steps.
科学的研究の応用
3-cyclopropyl-N,1-dimethylpyrazole-4-carboxamide has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to exhibit analgesic, anti-inflammatory, and anti-nociceptive effects in animal models. Additionally, 3-cyclopropyl-N,1-dimethylpyrazole-4-carboxamide has been investigated for its potential use in the treatment of drug addiction, as it has been shown to block the effects of opioids and cocaine in animal models.
特性
IUPAC Name |
3-cyclopropyl-N,1-dimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-10-9(13)7-5-12(2)11-8(7)6-3-4-6/h5-6H,3-4H2,1-2H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEUUVROYBHIIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN(N=C1C2CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-(4-fluorophenyl)-2-{4-oxo-1-phenyl-8-[(E)-3-phenyl-2-propenoyl]-1,3,8-triazaspiro[4.5]dec-3-yl}acetamide](/img/structure/B7549583.png)

![[2-(1-adamantylamino)-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7549591.png)
![2-[4-[(4-Bromophenyl)methyl]piperazin-1-yl]-1,3-thiazole](/img/structure/B7549601.png)
![8'-Methylspiro[1,3-dioxolane-2,11'-pentacyclo[5.4.0.02,6.03,10.05,9]undecane]-8'-ol](/img/structure/B7549609.png)

![N-[(1-benzylindol-3-yl)methyl]cyclopropanamine](/img/structure/B7549626.png)
![(6E)-2-(2-chlorophenyl)-2-(methylamino)-6-[(3-nitrophenyl)methylidene]cyclohexan-1-one](/img/structure/B7549627.png)

![(E)-2-cyano-3-[3,5-dibromo-4-[(3-methylphenyl)methoxy]phenyl]-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B7549637.png)
![[2-[3-(diethylsulfamoyl)-4-methylanilino]-2-oxoethyl] (Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7549645.png)

![[2-[(2,3-dimethylcyclohexyl)amino]-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7549679.png)
![N-[2-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-4-methylsulfanyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]butanamide](/img/structure/B7549682.png)